Product packaging for 1,4-Diiodooctafluorobutane(Cat. No.:CAS No. 375-50-8)

1,4-Diiodooctafluorobutane

Cat. No.: B1294289
CAS No.: 375-50-8
M. Wt: 453.84 g/mol
InChI Key: JILAKKYYZPDQBE-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Fluorine Chemistry and Materials Science

1,4-Diiodooctafluorobutane (C4F8I2) is a significant compound within the fields of organic fluorine chemistry and materials science. lookchem.com Its structure, featuring a fluorinated four-carbon chain with iodine atoms at both ends, imparts unique properties that make it a valuable building block in synthesis. The high molecular weight and fluorine content contribute to its stability under harsh conditions.

In organic fluorine chemistry, this compound is a key intermediate for constructing complex fluorine-containing molecules. wechemglobal.com It serves as a specialty reagent in various fluoro-organic syntheses. Its utility extends to being a precursor for other fluorinated compounds and polymers. google.com

The compound's role in materials science is notable, particularly in the production of fluoropolymers and fluoroelastomers, where it acts as a chain transfer agent to control the molecular weight and architecture of the resulting polymers. lookchem.comgoogle.comchemicalbook.comhalopolymer.com These polymers possess essential performance characteristics for various applications. lookchem.com Furthermore, this compound is utilized in supramolecular chemistry due to its capacity as a halogen bond donor. lookchem.combeilstein-journals.org This property allows for the construction of specific supramolecular assemblies through directional non-covalent interactions. beilstein-journals.org

Historical Overview of Research and Development Trajectories for Perfluoroalkyl Iodides

The field of organofluorine chemistry has a history spanning over 80 years, with significant developments occurring during World War II. nih.gov Perfluoroalkyl iodides (PFAIs), a class of compounds to which this compound belongs, are important intermediates in the synthesis of other fluorinated compounds and polymers. google.com

A key manufacturing process for PFAIs is telomerization, where a perfluoroalkyl iodide, such as pentafluoroethyl iodide, reacts with tetrafluoroethylene (B6358150) to produce a mixture of PFAIs with longer perfluorinated chains. clu-in.org This method typically results in PFAIs with an even number of carbon atoms. google.com Research by Haszeldine around 1950 was instrumental in the development of the telomerization method for synthesizing perfluoroalkyl iodides. nih.gov

Historically, the development of fluorinated compounds was also driven by processes like electrochemical fluorination (the Simons process). nih.gov More recent research has focused on developing new methods for synthesizing PFAIs, including those with an odd number of carbon units. google.com The development of copper-mediated perfluoroalkylation of aryl halides in 1969 marked a significant advancement in creating fluoroalkylated arenes. researchgate.net

The unique properties of PFAIs have led to their use in a wide range of industrial and commercial applications, including the production of surfactants and polymers. nih.gov Their chemical and thermal stability, along with their hydrophobic and lipophobic nature, make them highly valuable. nih.gov

Scope and Methodological Approach of the Research Outline

This article focuses exclusively on the chemical compound this compound. The content is structured to provide a comprehensive overview based on its chemical properties, synthesis, and applications as documented in scientific research. The methodological approach involves the compilation and synthesis of information from various chemical and materials science literature.

The scope is strictly limited to the topics outlined in the section headings. The article will present detailed research findings and include data tables to illustrate key properties and comparative data. Information outside the specified topics, such as dosage, administration, and safety profiles, is explicitly excluded. The content is derived from a range of authoritative sources, excluding specific commercial websites. The tone is professional and scientific, with a focus on factual accuracy.

Detailed Research Findings

This compound, with the chemical formula C4F8I2, is also known as octafluoro-1,4-diiodobutane. chemicalbook.comsigmaaldrich.com It is a bifunctional fluorocarbon compound with reactive iodo groups at both ends. tosoh-finechem.co.jp

Physical and Chemical Properties

This compound is a liquid at room temperature, appearing as a clear, colorless to light yellow or pink liquid. lookchem.com It is sensitive to light and incompatible with active metals and strong oxidants. lookchem.comchemicalbook.com

PropertyValue
Molecular Formula C4F8I2
Molecular Weight 453.84 g/mol
Melting Point -9 °C
Boiling Point 150 °C
Density 2.474 g/mL at 25 °C
Refractive Index n20/D 1.429
Flash Point 85°C/100mm
Water Solubility 9.3mg/L at 20℃
Sources: lookchem.comsigmaaldrich.com

Synthesis and Reactions

One method for synthesizing this compound involves the telomerization of tetrafluoroethylene with iodine. google.com Another one-step synthesis method involves the reaction of iodine and solid copper powder with 1,2-diiodotetrafluoroethane (B1220659) as a solvent, heated to 160°C. scirp.org A further process describes continuously feeding tetrafluoroethylene gas into an autoclave with iodine at 260°C, followed by further reaction at 160°C, resulting in a 68.15% total mole yield of this compound. scirp.org In one documented synthesis, vacuum distillation of the reaction product yielded this compound at a boiling point of 85°C/100 torr with a 66% yield. google.com

As a halogen bond donor, this compound participates in co-crystallization with other compounds. For example, it forms halogen-bonded assemblies with N-alkylammonium resorcinarene (B1253557) halides. beilstein-journals.org It also forms complexes with certain palladium pincer compounds. chalmers.seacs.org

Applications in Research and Industry

The applications of this compound are diverse, stemming from its unique chemical structure.

Polymer Production: It is used as a chain transfer agent in the production of fluoropolymers, particularly perfluoroelastomers. lookchem.comchemicalbook.com This helps to control the molecular weight of the polymer. google.com

Supramolecular Chemistry: It acts as a divalent halogen bond donor, enabling the construction of specific supramolecular assemblies. beilstein-journals.org Its interactions with various molecules have been studied to understand and create new materials. beilstein-journals.orgresearchgate.net

Nuclear Industry: In combination with a calixcrown compound, it forms a "binary host" system used to isolate cesium iodide from aqueous to fluorous phases, which is relevant for nuclear waste management. lookchem.comchemicalbook.com

Organic Synthesis: It is a key intermediate in the synthesis of various fluorine-containing compounds. wechemglobal.com For instance, it is a precursor in the synthesis of hexafluorobutadiene, a plasma etching agent. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F8I2 B1294289 1,4-Diiodooctafluorobutane CAS No. 375-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8I2/c5-1(6,3(9,10)13)2(7,8)4(11,12)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILAKKYYZPDQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190948
Record name Perfluoro-1,4-diiodobutane
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Molecular Weight

453.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-50-8
Record name 1,4-Diiodoperfluorobutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-1,4-diiodobutane
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Record name 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane
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Synthetic Methodologies for 1,4 Diiodooctafluorobutane

Halogenation Pathways

Halogenation represents a fundamental approach for the synthesis of 1,4-diiodooctafluorobutane. These methods can be broadly categorized into addition reactions starting from an unsaturated precursor and substitution reactions on a saturated perfluoroalkane chain.

The addition of iodine to an unsaturated perfluorinated C4 backbone, such as octafluorobut-2-ene, is a direct method for synthesizing vicinal diiodo compounds. The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation to form 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) has been documented, and similar principles apply to iodination. beilstein-journals.org The addition of iodine across the double bond of an alkene can proceed through either an ionic or a radical mechanism. manac-inc.co.jp

In an ionic pathway, elemental iodine reacts with the alkene in a polar solvent, often in the presence of a nucleophile, to form a cyclic iodonium (B1229267) ion intermediate. manac-inc.co.jpmdpi.com This intermediate is then attacked by a nucleophile. For the synthesis of a diiodoalkane, the iodide ion acts as the nucleophile. The anti-addition of iodine to alkynes is a known process that results in (E)-1,2-diiodoalkenes. mdpi.com A similar electrophilic addition to octafluorobutene would be expected to yield this compound. However, the resulting diiodoalkanes can be unstable, potentially decomposing to release iodine. manac-inc.co.jp

Starting MaterialReagentMechanismProductKey Features
Octafluorobut-2-eneIodine (I₂)Ionic Addition2,3-DiiodooctafluorobutaneProceeds via a cyclic iodonium ion intermediate; typically results in anti-addition.
Octafluorobut-2-eneIodine (I₂)Radical Addition2,3-DiiodooctafluorobutaneInitiated by heat or light; proceeds via a radical chain reaction.

This table is based on general principles of alkene halogenation applied to the specific starting material.

Direct iodination of saturated alkanes presents a significant chemical challenge compared to chlorination or bromination. researchgate.net The direct substitution of a fluorine atom in octafluorobutane with iodine is generally unfavorable due to the high strength of the C-F bond. However, methods for the direct iodination of hydrocarbons have been developed, which could potentially be adapted for perfluorinated systems. One such method involves the generation of tert-butyl hypoiodite (B1233010) from iodine and sodium tert-butoxide, which provides a metal-free process for direct iodination where the alkane itself can serve as the solvent. nih.gov The applicability of such N-iodoamides or related reagents for the C-F bond iodination of perfluoroalkanes remains an area for further investigation. researchgate.net

Free radical pathways are a common mechanism for the addition of iodine to alkenes. manac-inc.co.jp The iodination of alkanes using molecular iodine (I₂) can also proceed via a free radical mechanism, often requiring an initiator like hydrogen peroxide to generate iodine radicals. pearson.com These radicals can abstract a hydrogen atom from an alkane to form an alkyl radical, which then reacts with I₂ in a chain reaction. pearson.com

In the context of perfluorinated compounds, perfluoroalkyl radicals can be generated from perfluoroalkyl iodides through visible light-induced, metal-free strategies involving an electron donor-acceptor (EDA) complex. rsc.org These radicals readily add to alkenes. nih.gov The addition of iodine to octafluorobutene can be initiated by heat, light, or a radical initiator. manac-inc.co.jpresearchgate.net The process involves the homolytic cleavage of the I-I bond to form iodine radicals, which then add to the double bond of octafluorobutene, initiating a chain reaction that ultimately yields the diiodinated product. researchgate.net

The mechanism can be summarized in three key stages:

Initiation: Homolytic cleavage of I₂ to form two iodine radicals (I•).

Propagation: An iodine radical adds to the octafluorobutene double bond, forming a perfluoroalkyl radical. This radical then reacts with another I₂ molecule to yield the diiodo product and a new iodine radical.

Termination: Combination of two radical species to form a stable product.

Electrochemical Synthesis Approaches

Electrochemistry offers a green and efficient alternative to traditional chemical synthesis for iodination reactions. mdpi.com This approach avoids the use of harsh oxidizing agents by using electrons as the primary reactant to convert an iodine source, such as iodide salts, into the active iodinating species in situ. mdpi.com

The electrochemical synthesis can be applied to generate iodinated compounds in aqueous media. By carefully selecting the electrode potential (potentiostatic conditions), it is possible to generate and regenerate species like molecular iodine (I₂) or hypoiodous acid (HIO) at the anode from an iodide source. mdpi.com These electrochemically generated species can then react with a suitable organic substrate in the bulk solution. mdpi.com

While the direct electrochemical synthesis of this compound is not extensively documented, the principles have been applied to other fluorinated compounds. For instance, the anodic oxidation of polyfluorinated benzenes in a mixed solvent system has been shown to produce polyfluoro-1,4-benzoquinones. researchgate.net Adapting this methodology could involve the electrochemical oxidation of iodide ions in the presence of a suitable perfluorinated precursor. The use of different electrodes, such as graphite, platinum, or glassy carbon, can significantly impact the outcome of electrosynthesis. beilstein-journals.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, reaction time, and, in the case of photochemical or electrochemical methods, light intensity or electrode potential.

The goal of optimization is to find the best balance between the conversion of the starting material and the selectivity towards the desired product. scielo.br For instance, in oxidative coupling reactions, while silver(I) oxide is a common oxidant, its stoichiometry and the choice of solvent (e.g., acetonitrile) can dramatically affect the outcome. scielo.br Prolonged reaction times may lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.br

For iodination reactions, achieving high regioselectivity is a primary objective. The use of specific iodinating systems, such as a mixture of molecular iodine and a silver salt (e.g., silver mesylate), can generate highly electrophilic sulfonyl hypoiodites in situ, leading to selective C-H iodination of arenes with broad functional group tolerance. nih.gov While this applies to C-H bonds, the principle of tuning the reactivity of the iodinating agent is broadly applicable. Modern approaches to optimization may also incorporate high-throughput screening and machine learning algorithms to rapidly identify the ideal set of reaction conditions from a large parameter space. beilstein-journals.org

ParameterInfluence on ReactionOptimization Goal
Reagent/Catalyst Affects reaction rate, mechanism, and selectivity.Identify the most efficient and selective system (e.g., specific hypoiodite generator, radical initiator). scielo.brnih.gov
Solvent Influences solubility, reaction rate, and stability of intermediates.Find a solvent that provides the best balance between conversion and selectivity; greener alternatives are preferred. scielo.br
Temperature Impacts reaction kinetics and can influence side reactions.Determine the optimal temperature to achieve a reasonable reaction rate while minimizing byproduct formation.
Reaction Time Affects the extent of conversion and potential for product degradation or side reactions.Minimize reaction time to improve throughput and reduce the formation of undesired products. scielo.br
Concentration Can alter reaction order and the relative rates of competing reaction pathways.Adjust substrate and reagent concentrations to favor the desired reaction pathway.

Emerging Green Chemistry Synthetic Routes for Perfluoroalkanes

The principles of green chemistry aim to reduce the environmental impact of chemical processes by designing safer chemicals and syntheses. iwu.edu In the context of synthesizing perfluoroalkanes and their derivatives, several emerging strategies align with these principles.

Flow Chemistry and Microreactors: Continuous-flow processes using microreactors offer significant advantages over traditional batch synthesis. They provide superior control over reaction parameters, enhance safety when dealing with hazardous reagents, and can improve yield and selectivity. beilstein-journals.org This technology is particularly well-suited for photochemical reactions, such as light-induced radical additions, as it ensures uniform irradiation of the reaction mixture. beilstein-journals.org

Visible-Light Photoredox Catalysis: Metal-free, visible-light-induced reactions represent a sustainable synthetic strategy. These methods can generate perfluoroalkyl radicals under mild conditions, avoiding the need for high temperatures or toxic initiators. rsc.org The use of an electron donor-acceptor (EDA) complex formed between a perfluoroalkyl iodide and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is one such example. organic-chemistry.org

Electrochemical Methods: As discussed previously, electrosynthesis is an inherently green technique that replaces chemical oxidants or reductants with electricity. mdpi.com The in-situ generation of reactive species minimizes waste and improves safety. mdpi.com

Bio-based Feedstocks: A long-term goal in green chemistry is the use of renewable feedstocks. While currently focused on non-fluorinated bulk chemicals like 1,4-butanediol, research into bio-based routes for producing chemical building blocks could eventually provide sustainable starting materials for more complex fluorinated molecules. rsc.org

Chemical Reactivity and Transformation Mechanisms of 1,4 Diiodooctafluorobutane

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the perfluorinated carbon chain in 1,4-diiodooctafluorobutane makes the terminal carbon atoms susceptible to nucleophilic attack. This allows for the displacement of the iodide leaving groups by a variety of nucleophiles, including organometallic reagents.

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles that can react with this compound to form new carbon-carbon bonds. These reactions typically proceed via a nucleophilic substitution mechanism, where the carbanionic portion of the organometallic reagent attacks the electrophilic carbon atom bonded to iodine, displacing the iodide ion.

The reaction can be controlled to achieve either mono- or di-substitution, depending on the stoichiometry of the organometallic reagent used. The use of one equivalent of the reagent favors the formation of the mono-substituted product, while an excess of the reagent can lead to the di-substituted product. The general scheme for these reactions is as follows:

Reaction with Grignard Reagents: I(CF₂)₄I + RMgX → R(CF₂)₄I + MgXI R(CF₂)₄I + RMgX → R(CF₂)₄R + MgXI

Reaction with Organolithium Reagents: I(CF₂)₄I + RLi → R(CF₂)₄I + LiI R(CF₂)₄I + RLi → R(CF₂)₄R + LiI

These reactions are crucial for introducing perfluoroalkyl chains into organic molecules, a common strategy in the development of pharmaceuticals and advanced materials due to the unique properties conferred by fluorine atoms.

In the context of this compound, regioselectivity primarily concerns the selective reaction at one of the two C-I bonds. Achieving high regioselectivity for mono-substitution is often a key synthetic challenge. This can typically be controlled by using a stoichiometric amount of the nucleophilic reagent and carefully controlling reaction conditions such as temperature and reaction time.

Functional group compatibility is another critical consideration in these reactions. Grignard and organolithium reagents are highly reactive and can react with a variety of functional groups, such as esters, ketones, aldehydes, and nitriles. Therefore, when using organometallic reagents that contain such functional groups, it is often necessary to employ protecting group strategies to prevent unwanted side reactions. Alternatively, the choice of organometallic reagent and reaction conditions can be tailored to be compatible with certain functional groups. For instance, organocuprates, which are generally less reactive than Grignard and organolithium reagents, may exhibit greater functional group tolerance.

Reagent TypeReactivityFunctional Group CompatibilityNotes
Grignard ReagentsHighLimited (reacts with acidic protons, carbonyls, etc.)Requires careful substrate design or use of protecting groups.
Organolithium ReagentsVery HighVery Limited (highly basic and nucleophilic)Often requires low temperatures and inert atmospheres.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful and versatile platform for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, nickel, and copper are among the most commonly employed metals for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Sonogashira couplings, are cornerstone methodologies in modern organic synthesis. These reactions can be applied to this compound to introduce aryl, and alkynyl groups.

The general catalytic cycle for these reactions involves:

Oxidative Addition: The Pd(0) catalyst reacts with the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

By controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve selective mono- or di-arylation or -alkynylation of the perfluorobutane chain. The functional group tolerance of palladium-catalyzed reactions is generally higher than that of reactions involving Grignard or organolithium reagents, allowing for the coupling of substrates with a wider range of functionalities. berkeley.edu

Coupling ReactionCoupling PartnerProduct Type
Suzuki CouplingArylboronic acids/estersAryl-substituted perfluorobutanes
Sonogashira CouplingTerminal alkynesAlkynyl-substituted perfluorobutanes

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed transformations can be particularly effective for the coupling of alkyl halides, including perfluoroalkyl iodides like this compound.

The mechanisms of nickel-catalyzed reactions can be more complex than those of palladium, often involving radical pathways in addition to the classical oxidative addition/reductive elimination cycle. This can lead to unique reactivity and selectivity patterns. Nickel catalysts are effective in promoting both homocoupling and cross-coupling reactions. For instance, in the presence of a suitable nickel catalyst and a reducing agent, this compound can undergo homocoupling to form longer perfluorinated chains.

Furthermore, nickel-catalyzed cross-coupling reactions with various organometallic reagents, such as organozinc and Grignard reagents, provide efficient routes to perfluoroalkyl-substituted compounds. The choice of ligand for the nickel catalyst is crucial in controlling the reactivity and selectivity of these transformations.

Copper catalysis has proven to be particularly effective in the reactions of perfluoroalkyl iodides with unsaturated systems like enynes (molecules containing both a double and a triple bond). In these reactions, this compound can serve as a source of a perfluoroalkyl radical.

The general mechanism is believed to involve the following steps:

Radical Generation: A copper(I) catalyst reacts with this compound to generate a perfluoroalkyl radical.

Radical Addition: The perfluoroalkyl radical adds to the alkyne or alkene moiety of the enyne.

Cyclization/Functionalization: The resulting radical intermediate can undergo various transformations, including cyclization and further reaction with another equivalent of the copper catalyst or other reagents to introduce a second functional group.

These copper-catalyzed reactions can lead to the formation of complex fluorinated cyclic and acyclic structures with high regio- and stereoselectivity. For example, the reaction of this compound with enynes can result in the formation of iodofluoroalkylated or hydrofluoroalkylated products, depending on the reaction conditions and the presence of a hydrogen source.

Reaction TypeKey TransformationProduct Features
HalofluoroalkylationAddition of a perfluoroalkyl group and an iodine atom across the enyne.Highly functionalized, containing both a perfluoroalkyl chain and an iodine atom for further modification.
HydrofluoroalkylationAddition of a perfluoroalkyl group and a hydrogen atom across the enyne.Saturated or partially saturated perfluoroalkyl-substituted compounds.

Radical Fluoroalkylation and Addition Reactions

This compound serves as a valuable precursor for the generation of perfluoroalkyl radicals, which can subsequently participate in a variety of addition reactions with unsaturated organic molecules. This process, known as radical fluoroalkylation, is a powerful method for the introduction of fluorinated moieties into organic substrates.

Photoinitiated and Initiator-Mediated Fluoroalkyl Radical Generation

The generation of fluoroalkyl radicals from this compound can be efficiently achieved through photoinitiation. nih.gov Under visible light irradiation, the relatively weak C-I bonds can undergo homolytic cleavage, yielding two ·(CF2)2I radicals. This process can be facilitated by the presence of a photocatalyst, which absorbs light and transfers energy to the this compound molecule, promoting bond dissociation.

Alternatively, radical initiators can be employed to trigger the generation of fluoroalkyl radicals. These initiators, upon thermal or chemical decomposition, produce radicals that can abstract an iodine atom from this compound, thereby generating the desired fluoroalkyl radical and initiating a chain reaction.

Reactions with Unsaturated Hydrocarbons (e.g., Allylbenzene, Eugenol (B1671780), 1,5-Hexadiene)

Once generated, the perfluoroalkyl radicals readily add across the double bonds of unsaturated hydrocarbons. This addition is a key step in the synthesis of more complex fluorinated molecules.

In a reaction with allylbenzene , the ·(CF2)4I radical, generated from the photoinitiated decomposition of this compound, adds to the double bond. This reaction is part of a three-component radical cascade that can lead to the formation of α-perfluoroalkyl-β-heteroarylated products under mild, visible-light-initiated conditions. nih.gov

The reaction with eugenol , a phenolic compound containing an allyl group, is anticipated to proceed in a similar manner. The fluoroalkyl radical would add to the double bond of the allyl substituent. The phenolic hydroxyl group in eugenol is known to be a radical scavenger, which could potentially influence the reaction pathway and product distribution. nih.govneliti.com

In the case of 1,5-hexadiene , a non-conjugated diene, the addition of the fluoroalkyl radical can lead to both 1,2- and 1,4-addition products, depending on the reaction conditions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org The initial addition to one of the double bonds forms a radical intermediate that can then either react with another molecule or undergo intramolecular cyclization, depending on the proximity of the second double bond.

Table 1: Radical Addition Reactions of this compound Derivatives

Unsaturated HydrocarbonReaction ConditionsExpected Major Product(s)
AllylbenzeneVisible Light, PhotocatalystAdduct of ·(CF2)4I to the double bond
EugenolRadical InitiatorAdduct of ·(CF2)4I to the allyl double bond
1,5-HexadieneThermal or Photoinitiation1,2- and 1,4-addition products, potential cyclized products

Thermal Decomposition Pathways

At elevated temperatures, this compound undergoes thermal decomposition, primarily initiated by the cleavage of the carbon-iodine bonds. This process leads to the formation of various radical species that can initiate further reactions, ultimately resulting in the breakdown of the molecule.

Gas Phase Homogeneous Scission of Carbon-Iodine Bonds

The initial and rate-determining step in the thermal decomposition of this compound in the gas phase is the homogeneous scission of one of the carbon-iodine bonds. wikipedia.org The C-I bond is the weakest bond in the molecule, with a bond dissociation energy significantly lower than that of the C-C and C-F bonds within the perfluorinated chain. wikipedia.orgucsb.edu This homolytic cleavage results in the formation of an iodine free radical and a perfluoroalkyl free radical.

Formation of Iodine Free Radicals and Fluoroalkyl Free Radicals

The homolytic cleavage of the C-I bond yields an iodine atom (I·) and a 4-iodooctafluorobutyl radical (·CF2CF2CF2CF2I). The energy required for this process corresponds to the C-I bond dissociation energy.

I(CF2)4I → ·(CF2)4I + I·

Initiation of Secondary Chain Reactions and Molecular Structure Destruction

The highly reactive iodine and fluoroalkyl free radicals generated in the initial step can initiate a series of secondary chain reactions, leading to the further breakdown of the parent molecule and the formation of a complex mixture of products. nih.govmdpi.comfrontiersin.orgmdpi.com

The fluoroalkyl radical can undergo further fragmentation through C-C bond cleavage, leading to smaller perfluorinated radicals and stable molecules like tetrafluoroethylene (B6358150) (C2F4). nih.gov These smaller radicals can then participate in recombination reactions or abstract atoms from other molecules.

The iodine radicals can recombine to form molecular iodine (I2) or react with other radical species present in the system. The complex interplay of these radical reactions ultimately leads to the complete destruction of the original this compound structure.

Table 2: Key Species in the Thermal Decomposition of this compound

SpeciesRole in Decomposition
I(CF2)4IParent Molecule
·(CF2)4IPrimary Fluoroalkyl Radical
Primary Iodine Radical
C2F4Stable Decomposition Product
Smaller Fluoroalkyl RadicalsSecondary Radical Species
I2Stable Iodine Product

Applications in Polymer Science and Advanced Materials

Role as a Monomer in Fluoropolymer Synthesis

The copolymerization of 1,4-diiodooctafluorobutane with various vinyl monomers is a key strategy for producing fluorinated copolymers with diverse structures. This process allows for the introduction of fluorinated segments into a polymer backbone, thereby imparting desirable properties such as thermal stability, chemical resistance, and low surface energy. The resulting copolymers can have random, block, or alternating structures, depending on the polymerization method and the reactivity of the comonomers.

For instance, block copolymers composed of fluorocarbon and hydrocarbon segments exhibit unique properties that are not achievable with their non-fluorinated counterparts. These materials can be synthesized through controlled polymerization techniques where a fluorinated monomer is sequentially added to a growing polymer chain. The resulting amphiphilic block copolymers have potential applications as emulsifiers, dispersion stabilizers, and compatibilizers.

The synthesis of such copolymers can be achieved through various controlled radical polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. In these methods, the fluorinated segments can be precisely controlled in terms of their length and placement within the polymer architecture.

Table 1: Examples of Fluorinated Copolymer Structures

Copolymer Structure Description Potential Applications
Random Copolymer Fluorinated and non-fluorinated monomer units are distributed randomly along the polymer chain. Coatings, adhesives, and sealants with enhanced chemical resistance.
Block Copolymer Comprises distinct blocks of fluorinated and non-fluorinated monomer units. Surfactants, emulsifiers, and materials for drug delivery and nanotechnology.
Alternating Copolymer Fluorinated and non-fluorinated monomer units are arranged in a regular alternating sequence. memtein.com High-performance films and membranes with specific permeability properties.
Graft Copolymer Chains of one type of monomer are grafted onto a backbone of another type of monomer. Surface modification of materials to impart hydrophobicity and oleophobicity.

The synthesis of all-carbon backboned fluoropolymers is another area where this compound can be utilized. In these polymers, the main chain consists entirely of carbon atoms, with fluorine atoms or perfluoroalkyl groups attached as side chains. This structure provides a combination of the thermal stability of a carbon-carbon backbone with the unique properties conferred by fluorine.

While direct polymerization of this compound as a primary monomer to form a homopolymer with an all-carbon backbone is not the typical application, it can be a component in copolymerizations that result in such structures. For example, it can be copolymerized with other fluorinated or non-fluorinated olefins. The iodine end-groups can then be removed or further reacted to yield a stable, all-carbon backbone polymer.

Function as a Chain Transfer Agent in Polymerization

One of the most significant applications of this compound is its role as a chain transfer agent, particularly in Iodine Transfer Polymerization (ITP). researchgate.net Chain transfer agents are crucial for controlling the molecular weight and architecture of polymers. researchgate.net20.210.105

Iodine Transfer Polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. In this process, this compound acts as a reversible chain transfer agent. The carbon-iodine bonds in this compound are relatively weak and can undergo reversible cleavage in the presence of radicals.

The mechanism involves the transfer of an iodine atom from the chain transfer agent to a growing polymer chain, which terminates the chain while creating a new radical from the chain transfer agent that can initiate a new polymer chain. This reversible process allows for a controlled and "living" polymerization, where the polymer chains grow at a similar rate, resulting in a narrow molecular weight distribution. The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to chain transfer agent.

Table 2: Key Parameters in Iodine Transfer Polymerization (ITP)

Parameter Role in ITP Influence of this compound
[Monomer]/[CTA] Ratio Determines the target molecular weight of the polymer. A lower ratio results in lower molecular weight polymers.
Initiator Concentration Affects the overall rate of polymerization. Should be optimized to maintain control over the polymerization.
Temperature Influences the rate constants of propagation and transfer. Higher temperatures can increase the polymerization rate but may affect control.
Solvent Can affect the solubility of reactants and the kinetics of the reaction. The choice of solvent depends on the specific monomers being used.

Emulsion polymerization is a widely used industrial process for producing polymers. The use of this compound as a chain transfer agent in emulsion polymerization can significantly influence the architecture and dispersity of the resulting polymer particles. In an emulsion system, the polymerization occurs in micelles or polymer particles dispersed in an aqueous phase.

The presence of a chain transfer agent like this compound can help to control the molecular weight of the polymers formed within the particles, leading to a more uniform particle size and a narrower molecular weight distribution (lower dispersity). researchgate.netoipub.com This is particularly important for applications where consistent material properties are critical.

Furthermore, the bifunctional nature of this compound (having two iodine atoms) allows for the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain. These telechelic polymers can then be used as building blocks for more complex architectures, such as block copolymers and polymer networks. The use of such chain transfer agents in emulsion polymerization can lead to the formation of core-shell particles or other complex morphologies. rsc.org

Synthesis of Fluoroelastomers and Highly Fluorinated Polymer Gums

This compound is also a key ingredient in the synthesis of fluoroelastomers and highly fluorinated polymer gums. researchgate.net Fluoroelastomers are high-performance synthetic rubbers that offer excellent resistance to heat, chemicals, and harsh environments.

In the synthesis of fluoroelastomers, this compound can be used as a chain transfer agent to control the molecular weight and introduce iodine cure sites into the polymer chain. These iodine atoms serve as active sites for cross-linking (curing or vulcanization), which is the process that converts the soft polymer gum into a strong, elastic material. The presence of these cure sites allows for efficient and controlled cross-linking, leading to fluoroelastomers with superior mechanical properties and thermal stability.

The use of diiodo perfluoroalkanes like this compound allows for the production of perfluoroelastomer gums with a desirable balance of processability and performance. The controlled molecular weight of the gum facilitates processing techniques such as milling and molding, while the incorporated cure sites ensure a robust and durable final product after curing.

Thin Film Deposition Techniques

Photoactivated Molecular Layer Deposition (pMLD) for Surface-Tethered Films

Photoactivated molecular layer deposition (pMLD) is a vapor-phase technique that facilitates the growth of organic thin films with molecular-level control. acs.orgresearchgate.net In this process, this compound serves as an iodine-containing fluorocarbon monomer. It is sequentially reacted with a diene monomer, such as 1,5-hexadiene, under ultraviolet (UV) irradiation. acs.orgbohrium.comnih.gov This initiates a step-growth polymerization sequence, resulting in the formation of an all-carbon backbone fluoropolymer tethered to the substrate surface. acs.orgresearchgate.netbohrium.com

The pMLD process using this compound and 1,5-hexadiene has been demonstrated to produce a copolymer with a consistent growth rate of 1.3 Å per cycle. acs.orgnih.govsigmaaldrich.com The resulting films are composed of alternating hydrocarbon and fluorocarbon segments. acs.orgsigmaaldrich.com The stability of these films has been confirmed through in situ X-ray photoelectron spectroscopy (XPS) thermal annealing experiments, which show that the films are stable up to 400 °C. acs.orgnih.govsigmaaldrich.com

Key Parameters of pMLD using this compound and 1,5-Hexadiene
ParameterValueSignificance
Fluorocarbon MonomerThis compoundProvides fluorine content and photo-reactivity.
Diene Monomer1,5-HexadieneForms the all-carbon backbone through reaction with the fluorocarbon.
Deposition TechniquePhotoactivated Molecular Layer Deposition (pMLD)Allows for precise, layer-by-layer growth of the polymer film.
Growth Rate per Cycle1.3 ÅIndicates controlled and predictable film thickness.
Film StabilityUp to 400 °CDemonstrates the thermal robustness of the resulting fluoropolymer film.

Photopatterning Capabilities in Polymeric Film Fabrication

The use of this compound in pMLD also imparts photopatterning capabilities to the resulting fluoropolymer films. acs.orgbohrium.comnih.gov This is a significant advantage for applications in microelectronics and other fields requiring patterned thin films. The ability to pattern the fluoropolymer on a surface has been demonstrated through the use of a photomask during the deposition process. acs.orgnih.govsigmaaldrich.com

This suggests that films synthesized using this method could be integrated into photolithographic processes. acs.orgnih.gov The UV light used in the pMLD process can be selectively applied to the substrate, leading to polymerization only in the irradiated areas. This allows for the direct fabrication of patterned polymer films without the need for additional etching or lift-off steps. The resulting carbon-backboned films with photopatterning ability expand the potential applications of molecular layer deposition polymers. acs.orgnih.govsigmaaldrich.com

Research Findings on Photopatterning with this compound in pMLD
FindingMethodologyImplication
Demonstrated PhotopatterningUse of a photomask during the pMLD process.Allows for direct, spatially controlled growth of the fluoropolymer film.
Polymerization MechanismUV-initiated step-growth polymerization.The polymerization is activated by light, enabling selective deposition.
Potential ApplicationsIntegration into photolithographic processes.Enables the fabrication of micro-structured surfaces and devices.

Applications in Organic Synthesis and Fluoroalkylation Strategies

Key Intermediate for the Construction of Complex Fluorine-Containing Organic Compounds

1,4-Diiodooctafluorobutane (C₄F₈I₂) is a significant fluorinated building block in synthetic organic chemistry. chemicalbook.com It serves as a crucial intermediate in the synthesis of a variety of perfluorinated compounds. sigmaaldrich.com One of its primary roles is as a chain transfer agent in the production of fluoropolymers, specifically for perfluoroelastomers. chemicalbook.comchemicalbook.com

The compound's utility extends to the field of supramolecular chemistry. It functions as a halogen bond donor, and its cocrystallization with methyldiphenylphosphine (B73815) oxide has been investigated. chemicalbook.com In conjunction with a calixcrown compound, this compound forms a 'binary host' system, which is effectively used to isolate cesium iodide, transferring it from an aqueous to a fluorous phase. chemicalbook.comsigmaaldrich.com It is also employed as a guest molecule in the preparation of chiral bidentate inclusion complexes and in the synthesis of three-component supramolecular assemblies. sigmaaldrich.com

Efficient Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The molecular structure of this compound, featuring iodine atoms at both ends of a perfluorinated carbon chain, makes it a versatile reagent for forming new chemical bonds. The carbon-iodine (C-I) bonds are the active sites for nucleophilic substitution and radical reactions, enabling the efficient construction of both carbon-carbon and carbon-heteroatom linkages.

Organic reactions that create new carbon-carbon bonds are fundamental to building more complex molecules. alevelchemistry.co.uk The iodine atoms in this compound act as effective leaving groups, facilitating reactions with carbon nucleophiles, such as Grignard reagents, to form new C-C bonds. scirp.orgsemanticscholar.org Similarly, it can react with various heteroatom nucleophiles (e.g., oxygen, nitrogen, sulfur), leading to the formation of carbon-heteroatom bonds, which are crucial in a wide array of chemical compounds. libretexts.orgnih.gov The ability to form these two types of bonds makes this compound a valuable tool for synthesizing complex fluorinated molecules from simpler precursors.

Perfluoroalkylation of Aromatic Systems

Perfluoroalkylation, the introduction of a perfluoroalkyl group into a molecule, is a key strategy for modifying the physicochemical properties of organic compounds, particularly aromatic systems. d-nb.info Perfluoroalkyl iodides are commonly used as the primary source for perfluoroalkyl groups in these reactions. d-nb.infonih.gov These reactions often proceed through a radical mechanism. researchgate.net

This compound can be utilized in this context to introduce a C₄F₈ linker between two aromatic moieties or to attach a 4-iodooctafluorobutyl group to an aromatic ring. The process typically involves the generation of a perfluoroalkyl radical from the C-I bond, which then reacts with the aromatic substrate. Methodologies for such transformations often rely on metal catalysis, photochemistry, or radical initiators to facilitate the generation of the necessary radical intermediates from the perfluoroalkyl iodide precursor. d-nb.infoconicet.gov.ar

Synthesis of Specific Fluorinated Building Blocks

A significant application of this compound is its role as a precursor in the synthesis of hexafluorobutadiene (C₄F₆). scirp.orgsemanticscholar.org Hexafluorobutadiene is a valuable specialty chemical used as a plasma etching agent in the manufacture of high-capacity integrated circuits and as a monomer for creating new types of fluorine-containing resins, plastics, and rubbers. scirp.orgsemanticscholar.orgresearchgate.net

Two primary methods exist for converting this compound into hexafluorobutadiene:

Deiodination with Metals : This method involves reacting this compound with a metal, such as zinc (Zn) or magnesium (Mg), in a protic solvent to induce deiodination. scirp.orgsemanticscholar.org

Reaction with Grignard Reagents : In this approach, this compound is treated with a Grignard reagent in an aprotic solvent like tetrahydrofuran (B95107) (THF). scirp.orgsemanticscholar.org

The following table summarizes the research findings for these synthetic routes.

MethodReagentsSolventConditionsProduct ContentYieldSource
Metal DeiodinationZinc (Zn) powderDMFHeated to 120°C65%53.66% semanticscholar.org
Grignard ReactionGrignard reagent (from bromoethane (B45996) and Mg)Tetrahydrofuran (THF)Heated to boilingN/A71.6% (96% overall) scirp.orgsemanticscholar.org

One study reported a 99.53% conversion rate of this compound, achieving a 96.75% yield of hexafluorobutadiene with 97.2% selectivity. scirp.orgsemanticscholar.org

Reagent in Specialty Chemical Production

This compound is a key reagent in the production of various specialty chemicals, which are manufactured in relatively small quantities to meet specific user requirements. chemicalbook.comeuropa.eu Its primary application in this area is in the synthesis of high-performance fluorinated materials.

It serves as a critical chain transfer agent in polymerization processes to produce perfluoroelastomers. chemicalbook.com These specialized polymers possess high thermal and chemical resistance. Furthermore, its role as the direct precursor to hexafluorobutadiene places it at the start of the value chain for this high-cost specialty gas, which is indispensable in the semiconductor industry. scirp.orgsemanticscholar.org The synthesis of advanced materials for supramolecular chemistry, such as host-guest systems for selective ion extraction, further underscores its importance as a reagent in specialty chemical production. chemicalbook.comsigmaaldrich.com

Environmental Behavior, Fate, and Degradation Strategies

Environmental Persistence and Resistance to Degradation

Per- and polyfluoroalkyl substances (PFAS) are recognized for their exceptional chemical and thermal stability, which contributes to their persistence in the environment. This stability is primarily due to the strength of the carbon-fluorine (C-F) bond. However, 1,4-diiodooctafluorobutane possesses carbon-iodine (C-I) bonds at the terminal positions of its perfluorinated carbon chain. The C-I bond is considerably weaker than the C-F bond, making perfluoroalkyl iodides (PFIs) like this compound more susceptible to degradation than their perfluoroalkyl acid (PFAA) counterparts.

Compound ClassKey Chemical BondsRelative Bond StrengthExpected Environmental Persistence
Perfluoroalkanes (PFAs)C-F, C-CVery HighExtremely High
Perfluoroalkyl Iodides (PFIs) (e.g., this compound)C-F, C-C, C-IC-I bond is significantly weaker than C-FModerate to High (Lower than PFAs)
Perfluoroalkyl Carboxylic Acids (PFCAs)C-F, C-C, C-OOHHighVery High

Potential for Bioaccumulation in Organisms and Ecosystems

The potential for a chemical to bioaccumulate is a critical factor in its environmental risk profile. For PFAS, bioaccumulation is generally correlated with the length of the perfluorinated carbon chain. usgs.govmdpi.com Long-chain PFAS (typically with six or more perfluorinated carbons) tend to have a higher potential for bioaccumulation in organisms than short-chain PFAS. mdpi.com

This compound has a four-carbon perfluorinated chain (C4). Based on general trends observed for other PFAS, it would be classified as a short-chain compound. Short-chain PFAS are generally more water-soluble and less likely to bioaccumulate in the fatty tissues of organisms compared to their long-chain counterparts. usgs.gov Studies on various aquatic food webs have consistently shown that concentrations of long-chain perfluoroalkyl carboxylic acids (PFCAs) and PFOS are significantly higher than those of short-chain PFAS. usgs.govmdpi.com

The bioaccumulation potential can be expressed using the Bioaccumulation Factor (BAF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment. While specific BAF values for this compound are not available, data for other PFAS can provide an indication of its likely behavior.

PFAS Compound/ClassCarbon Chain LengthGeneral Bioaccumulation PotentialObserved Log BAF Values in Aquatic Organisms (Range)
Short-Chain PFCAs (e.g., PFBA)C4Low0.45 - 1.11 nih.gov
This compoundC4Expected to be LowData not available
Long-Chain PFCAs (e.g., PFOA, PFDA)C8, C10High> 3.0 mdpi.com
PFOSC8Very High3.0 - 5.54 nih.gov

Chemical Degradation Methodologies

Due to the stability of the C-F bond, the degradation of PFAS often requires aggressive chemical methods. The presence of weaker C-I bonds in this compound may allow for degradation under less harsh conditions.

Strong oxidants are used in in-situ chemical oxidation (ISCO) to remediate contaminated sites.

Potassium Permanganate (B83412) (KMnO₄): Permanganate is a powerful oxidant effective for degrading a range of organic contaminants. science.gov While it has been shown to be slow in degrading some recalcitrant compounds, its reactivity with perfluoroalkyl iodides is plausible. mdpi.com In the context of synthesis, oxidants like permanganate are used to react with fluorine-containing alkyl sulfinates and iodine to produce perfluoroalkyl iodides, suggesting that under these conditions, the C-I bond is formed rather than broken. google.com However, the interaction of strong oxidants with perfluoroalkyl iodides can also lead to the formation of perfluoroalkyl radicals, initiating degradation. acs.org

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide alone is a relatively weak oxidant. Its effectiveness is significantly enhanced when activated by catalysts like iron (II) (Fenton's reagent) or UV light to produce highly reactive hydroxyl radicals (•OH). dss.go.th While specific studies on the degradation of this compound with hydrogen peroxide are lacking, the UV/H₂O₂ process is a well-established Advanced Oxidation Process for other persistent organic pollutants. dss.go.th The hydroxyl radical is a non-selective oxidant that could potentially attack the C-I bond or abstract atoms to initiate the degradation of this compound.

Advanced Oxidation Processes (AOPs) for Molecular Destruction

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive radical species, primarily the hydroxyl radical, which can degrade a wide array of persistent organic pollutants.

Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), is a promising AOP for PFAS degradation. nih.govmdpi.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs. The holes are powerful oxidizing agents, and the electrons can participate in reductive processes. unitn.it

Research has shown that this method can be effective for degrading PFAS. nih.gov A study on perfluorododecyl iodide, a compound structurally related to this compound, demonstrated that its self-assembled monolayers experience more significant defluorination when exposed to light on a TiO₂ substrate compared to a non-photocatalytic SiO₂ substrate. researchgate.net This suggests that photocatalytic oxidation is a viable pathway for the degradation of perfluoroalkyl iodides. The process is believed to involve both photo-oxidation and photoreduction pathways that work together to break down the molecule. unitn.it

Ozone (O₃) is a strong oxidant used in water treatment. However, many PFAS, particularly PFAAs, are resistant to direct ozonation. researchgate.net The effectiveness of ozone is greatly increased when it is part of an AOP, such as O₃/H₂O₂ or O₃/UV, which generates hydroxyl radicals. nih.gov

There is limited specific information on the ozonolysis of this compound. Generally, ozonolysis involves the cleavage of carbon-carbon double bonds, a functional group not present in this saturated compound. youtube.com However, ozone-based AOPs could still be effective. Studies on wastewater have shown that ozonation can lead to an increase in the concentration of certain PFAAs, suggesting that ozone and the resulting hydroxyl radicals are capable of transforming PFAS precursors into more stable end-products. nih.govacs.org It is plausible that the C-I bonds in this compound could be susceptible to attack by the powerful radicals generated in ozone-based AOPs, leading to its degradation.

Exploration of Microbial Degradation Pathways

The microbial degradation of this compound is a subject of significant interest due to the compound's persistence and the general recalcitrance of per- and polyfluoroalkyl substances (PFAS) in the environment. While direct empirical studies on the microbial degradation pathways of this compound are not extensively documented in publicly available research, it is possible to extrapolate potential pathways based on the known microbial metabolism of other halogenated and perfluorinated compounds. The primary expected mechanism of initial microbial attack would be reductive deiodination, given that the carbon-iodine (C-I) bond is significantly weaker and more susceptible to cleavage than the highly stable carbon-fluorine (C-F) bond.

Hypothetical Microbial Degradation Pathways

It is hypothesized that the microbial degradation of this compound would proceed under anaerobic conditions, initiated by reductive dehalogenation. This process involves the removal of iodine atoms, which is a more energetically favorable first step compared to the cleavage of C-F bonds.

Initial Reductive Deiodination:

The first step in the degradation pathway is likely the sequential reductive deiodination of the terminal iodine atoms. This reaction would be catalyzed by reductive dehalogenases, a class of enzymes known to be involved in the anaerobic respiration of various organohalide compounds. The process can be depicted as follows:

First Deiodination: this compound is reduced to 1-iodooctafluorobutane.

Second Deiodination: 1-iodooctafluorobutane is further reduced to octafluorobutane.

These reactions would likely occur under anaerobic conditions where microorganisms utilize the iodinated compound as an electron acceptor.

Subsequent Degradation of the Perfluorinated Chain:

Following the removal of the iodine atoms, the resulting octafluorobutane would present a significant challenge for further microbial degradation due to the strength of the C-F bonds. While the biodegradation of perfluorinated alkanes is known to be extremely slow and often incomplete, some microbial processes have been observed for other PFAS.

Potential, though likely very slow, subsequent degradation steps for the octafluorobutane backbone could involve:

Hydrolytic Dehalogenation: Involving the replacement of a fluorine atom with a hydroxyl group, catalyzed by haloacid dehalogenases.

Oxidative Degradation: Under aerobic conditions, mono- or dioxygenases could potentially initiate the breakdown of the fluorinated chain, although this is less likely for a fully fluorinated alkane.

It is important to emphasize that the complete mineralization of the octafluorobutane backbone to carbon dioxide and fluoride (B91410) is considered to be a very challenging process for microorganisms.

Research Findings on Analogous Compounds

While specific data for this compound is scarce, research on other per- and polyfluoroalkyl substances provides some insights into the potential microorganisms and enzymes that could be involved.

Compound ClassObserved Microbial ProcessInvolved Microorganisms/Enzymes (Examples)Key Findings
Perfluoroalkyl Acids (PFAAs) Reductive defluorinationSpecific bacterial species and consortia under anaerobic conditions.Degradation is slow and often incomplete. nih.gov
Polyfluorinated Compounds BiodegradationPseudomonas species, various microbial consortia.More readily degraded than perfluorinated compounds. buffalo.edu
Organohalides Reductive dehalogenationOrganohalide-respiring bacteria (e.g., Dehalococcoides), Reductive dehalogenases.A well-established process for chlorinated and brominated compounds. nih.govresearchgate.net

These findings from related compounds suggest that a consortium of microorganisms, likely operating under sequential anaerobic and aerobic conditions, would be necessary to achieve significant degradation of this compound. The initial anaerobic phase would be crucial for the reductive deiodination, while a subsequent aerobic phase might facilitate the slow breakdown of the resulting fluorinated alkane.

Potential Degradation Products

Based on the hypothetical pathway, a number of degradation products could be formed. The initial and intermediate products would still be fluorinated compounds.

Stage of DegradationPotential Products
Initial Reductive Deiodination 1-iodooctafluorobutane
Secondary Reductive Deiodination Octafluorobutane
Partial Defluorination/Oxidation Various shorter-chain perfluorinated or polyfluorinated carboxylic acids and alcohols

The identification and characterization of these potential metabolites would be a critical step in confirming the microbial degradation pathways of this compound. However, without direct experimental evidence, the complete degradation pathway and the specific microorganisms and enzymes involved remain speculative.

Supramolecular Chemistry and Halogen Bonding Interactions

1,4-Diiodooctafluorobutane as a Halogen Bond Donor

This compound is a well-established halogen bond (XB) donor. sigmaaldrich.com The iodine atoms in its structure possess regions of positive electrostatic potential, known as σ-holes, which can interact favorably with electron-rich atoms (halogen bond acceptors) such as oxygen, nitrogen, or halide anions. This interaction, analogous to hydrogen bonding, is highly directional and allows for the precise engineering of crystal structures. nih.govnih.gov The strength and geometry of these bonds make this compound a valuable building block in crystal engineering and the design of supramolecular architectures, ranging from discrete assemblies to infinite one-, two-, and three-dimensional networks. nih.govoup.com Its perfluorinated backbone enhances the electrophilic nature of the iodine atoms, making it a potent XB donor.

Cocrystallization Studies with Halogen Bond Acceptor Molecules (e.g., Methyldiphenylphosphine (B73815) Oxide)

The capacity of this compound to act as a strong halogen bond donor has been demonstrated in cocrystallization studies with various halogen bond acceptors. sigmaaldrich.com A notable example is its interaction with methyldiphenylphosphine oxide (MDPPO). In this cocrystal, the iodine atoms of this compound form distinct halogen bonds with the oxygen atom of the phosphine (B1218219) oxide. sigmaaldrich.com These interactions are a primary driving force in the formation of the supramolecular assembly, showcasing the reliability of halogen bonding in directing molecular recognition and self-assembly processes. Such studies are fundamental to understanding the principles of crystal engineering and developing new functional materials. nih.gov

Host-Guest Chemistry and Complex Formation

This compound plays a crucial role in the field of host-guest chemistry, where a host molecule forms a complex with a guest molecule through non-covalent interactions. beilstein-journals.orgnih.govbeilstein-journals.org Its linear, bidentate nature as a halogen bond donor allows it to bridge host molecules, leading to the formation of intricate supramolecular structures.

Research has extensively explored the halogen-bonded assemblies formed between this compound and N-alkylammonium resorcinarene (B1253557) halides. beilstein-journals.orgresearchgate.net These resorcinarene hosts possess a cavity and halide counterions that can act as halogen bond acceptors. Single crystal X-ray diffraction studies have revealed that this compound can link resorcinarene units, forming dimeric assemblies and capsular structures. beilstein-journals.orgnih.gov The final structure of these assemblies is influenced by factors such as the solvent, the specific halide ion (bromide or chloride), and the length of the alkyl chains on the resorcinarene. beilstein-journals.org For instance, studies with N-hexylammonium resorcinarene bromide and N-cyclohexylammonium resorcinarene chloride have demonstrated the formation of complex halogen-bonded structures that also encapsulate small solvent molecules like methanol (B129727) or acetonitrile (B52724) as guests. beilstein-journals.orgresearchgate.net

The inclusion of guest molecules within the cavity of host-guest complexes involving this compound and resorcinarenes has a significant impact on the geometry of the host's receptor cavity. beilstein-journals.org The size and nature of the encapsulated guest, such as methanol, acetonitrile, or 1,4-dioxane (B91453), can cause the flexible resorcinarene host to deform in order to maximize favorable host-guest interactions. beilstein-journals.org For smaller guests like acetonitrile and methanol, the cavity volume is significantly smaller compared to when a larger guest like 1,4-dioxane is included. beilstein-journals.org This adaptability of the host cavity in response to different guests is a key aspect of molecular recognition and demonstrates the dynamic nature of these supramolecular systems. nih.govbeilstein-journals.orgrsc.orgrsc.org

Guest MoleculeApproximate Cavity Volume (ų)
Acetonitrile~41
Methanol~53
1,4-Dioxane>170

Applications in Selective Ion Isolation Systems

The unique properties of this compound have been harnessed in the development of systems for selective ion isolation. Its ability to form stable complexes through halogen bonding is a key feature in these applications.

In combination with calixcrown compounds, this compound can form a "binary host" system. sigmaaldrich.com These systems have shown promise in the selective isolation of specific ions. For example, a system composed of a dipyridinocalixcrown and this compound has been effectively used for the extraction of cesium iodide from an aqueous phase into a fluorous phase. sigmaaldrich.com The calixcrown macrocycle selectively binds the cesium cation, while the this compound simultaneously interacts with the iodide anion through halogen bonding. This cooperative binding within the binary host system enhances the efficiency and selectivity of the ion isolation process, a critical challenge in areas such as nuclear waste remediation.

Isolation of Cesium Iodide from Aqueous to Fluorous Phases

The separation of specific ions from aqueous solutions is a persistent challenge in chemistry. A significant advancement in this area has been the development of a binary host system that utilizes this compound in concert with a specialized calixcrown derivative for the efficient transfer of cesium iodide from an aqueous environment to a fluorous one. researchgate.netsigmaaldrich.com This process is a prime example of liquid-liquid extraction facilitated by supramolecular interactions.

The core of this extraction methodology lies in the synergistic action of two distinct host molecules: a dipyridinocalixcrown, which acts as a cation-binding agent, and this compound, which serves as a halogen bond donor to interact with the anion. researchgate.netsigmaaldrich.com The dipyridinocalixcrown, a macrocyclic compound, possesses a cavity lined with oxygen and nitrogen atoms that is well-suited to encapsulate the cesium cation (Cs⁺). This encapsulation effectively shields the positive charge of the cesium ion, rendering it more lipophilic and facilitating its migration into the non-polar fluorous phase.

Concurrently, this compound plays a crucial role in transporting the iodide anion (I⁻) across the phase boundary. The terminal iodine atoms of this compound are electron-deficient, a phenomenon attributed to the strong electron-withdrawing nature of the perfluorinated carbon backbone. This electron deficiency creates a region of positive electrostatic potential on the iodine atoms, known as a σ-hole, which can interact favorably with the electron-rich iodide anion. This non-covalent interaction is a classic example of halogen bonding.

The formation of a supramolecular complex, wherein the cesium cation is bound by the calixcrown and the iodide anion is stabilized by one or more molecules of this compound through halogen bonds, results in a charge-neutral assembly. This neutrality is a key factor in overcoming the energetic barrier for the transfer of ions from a high-dielectric medium like water to a low-dielectric fluorous solvent.

Detailed research findings from studies on analogous systems, such as the use of 1,8-diiodoperfluorooctane, have provided structural insights into these supramolecular assemblies through single-crystal X-ray diffraction. acs.org These studies have confirmed the formation of discrete "supramolecular salts" where the encapsulated cation and the halogen-bonded anion exist as a well-defined ion pair. acs.org While specific quantitative data for the extraction efficiency using this compound was not available in the reviewed literature, the prototypical studies indicate that this binary host system is highly effective for the selective extraction of cesium iodide. researchgate.net

The efficiency of this phase transfer process is dependent on several factors, including the concentration of the host components in the fluorous phase and the pH of the aqueous phase. The cooperative binding of both the cation and the anion by the respective host molecules is essential for the successful transport of the salt across the liquid-liquid interface.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of chemical compounds. For fluorinated molecules like 1,4-diiodooctafluorobutane, both ¹H NMR and ¹⁹F NMR are utilized, each providing unique and complementary information.

Hydrogen-1 (¹H) NMR spectroscopy detects the presence and environment of hydrogen atoms (protons) within a molecule. In the case of pure, fully-fluorinated this compound, the ¹H NMR spectrum is expected to be devoid of signals. This is because the molecule's structure, I-CF₂-CF₂-CF₂-CF₂-I, contains no hydrogen atoms.

The primary utility of ¹H NMR in the analysis of this compound is therefore not for direct structural confirmation, but rather as a highly sensitive method for detecting proton-containing impurities. The presence of signals in the spectrum would indicate contamination from starting materials, solvents (e.g., residual signals from non-deuterated solvents), or byproducts from synthesis. vscht.cz The absence of peaks is, in itself, a confirmation of the perfluorinated nature and high purity of the sample.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and direct method for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. chemrxiv.org For this compound, the ¹⁹F NMR spectrum provides definitive confirmation of its structure.

The molecule has a plane of symmetry, resulting in two distinct chemical environments for the fluorine atoms:

α-fluorines: The four fluorine atoms on the carbons directly bonded to the iodine atoms (I-CF₂ -).

β-fluorines: The four fluorine atoms on the internal carbons (-CF₂-CF₂ -).

Consequently, the ¹⁹F NMR spectrum is expected to show two main signals.

The signal for the α-fluorines (CF₂ adjacent to iodine) would appear at a specific chemical shift.

The signal for the β-fluorines (the internal CF₂ groups) would appear at a different chemical shift.

These signals would exhibit complex splitting patterns (multiplicities) due to spin-spin coupling between the non-equivalent α and β fluorine nuclei. The integration of the areas under these two peaks would yield a 1:1 ratio, corresponding to the equal number of fluorine atoms in each environment (four α-fluorines and four β-fluorines). The wider chemical shift range of ¹⁹F NMR compared to ¹H NMR allows for excellent resolution of these signals, making it an ideal tool for structural verification. azom.com

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine EnvironmentPredicted Chemical Shift Range (ppm)Splitting PatternRelative Integration
I-CF₂ -CF₂-Lower FieldTriplet of triplets1
I-CF₂-CF₂ -Higher FieldTriplet of triplets1

X-ray Photoelectron Spectroscopy (XPS) for Film Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. rms-foundation.ch This method is particularly valuable for characterizing thin films created using this compound as a precursor, for instance in plasma deposition processes.

An XPS analysis of a film derived from this compound would involve irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

Survey Spectrum: A broad survey scan would identify the elements present on the surface. For a pure film, this would show peaks corresponding to Carbon (C 1s), Fluorine (F 1s), and Iodine (I 3d). The absence of other elemental peaks, such as Oxygen (O 1s), would indicate a high-purity deposition. researchgate.net

High-Resolution Spectra: Detailed scans of the C 1s, F 1s, and I 3d regions would provide information about chemical bonding.

The C 1s spectrum would be deconvoluted to identify carbon atoms in different environments, such as C-F₂ and C-I bonds.

The F 1s spectrum would confirm the presence of covalent C-F bonds.

The I 3d spectrum would show characteristic spin-orbit split peaks (I 3d₅/₂ and I 3d₃/₂) confirming the presence of iodine and its chemical state.

Quantitative analysis of the peak areas allows for the determination of the surface's atomic concentration, verifying the stoichiometry of the deposited film. researchgate.net

Table 2: Expected XPS Core Level Binding Energies for a this compound-based Film

ElementCore LevelExpected Binding Energy (eV)Information Provided
CarbonC 1s~291-293Confirms C-F₂ bonding environments
FluorineF 1s~689-690Confirms C-F bonding
IodineI 3d₅/₂~619-620Confirms presence and chemical state of Iodine

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis techniques are used to measure changes in a material's physical and chemical properties as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess its thermal stability, volatility, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mt.com A TGA thermogram plots mass percentage against temperature, providing information about thermal stability and decomposition profiles. etamu.eduresearchgate.net

When analyzing this compound, the TGA curve would be expected to show:

Initial Stability: A flat baseline from ambient temperature upwards, indicating no mass loss and confirming the absence of volatile impurities like solvents.

Vaporization/Decomposition: A significant, sharp drop in mass as the temperature approaches the compound's boiling point (150 °C). sigmaaldrich.comsigmaaldrich.com This mass loss represents the vaporization of the compound. At higher temperatures, any further mass loss would correspond to thermal decomposition, potentially through the cleavage of the C-I bonds.

TGA is used to determine the temperature range over which the compound is stable and the profile of its volatilization and decomposition. uconn.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mt.com This technique is used to detect thermal events such as melting, crystallization, and glass transitions. youtube.com

A DSC analysis of this compound would reveal its key phase transitions:

Melting Point: An endothermic peak (a peak indicating heat absorption) would be observed at the compound's melting point of -9 °C. sigmaaldrich.comsigmaaldrich.com The temperature at the peak maximum is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.

Boiling Point: A very broad endothermic event would correspond to the boiling of the liquid at 150 °C.

These measurements are crucial for understanding the physical state of the compound under different temperature conditions and for establishing parameters for its handling, storage, and use in various applications. nih.govnih.gov

Table 3: Thermal Properties of this compound Determined by Thermal Analysis

PropertyAnalytical TechniqueObserved Thermal EventValue (°C)
Melting PointDSCEndothermic Peak-9
Boiling PointTGA / DSCMass Loss / Broad Endotherm150
Decomposition OnsetTGASignificant Mass Loss>150

X-ray Crystallography for Elucidating Halogen-Bonded Assemblies and Adducts

X-ray crystallography stands as a definitive technique for the structural elucidation of crystalline solids, providing precise atomic coordinates and detailed insights into intermolecular interactions. In the study of this compound, this analytical method has been instrumental in characterizing its halogen-bonded co-crystals, particularly with N-oxide derivatives. Research in this area has revealed the compound's capacity to form robust and predictable supramolecular architectures.

A notable investigation into the halogen-bonding capabilities of this compound involved its co-crystallization with a series of methyl-substituted pyridine (B92270) N-oxides. mdpi.com This study yielded seventeen new halogen-bonded co-crystals, offering a comprehensive look at the structural diversity and underlying principles of these assemblies. The findings from this research underscore the role of the N-oxide group as a versatile halogen and hydrogen bond acceptor. mdpi.com

The crystal structures obtained revealed that the N−O group in these co-crystals can adopt either a monodentate or a μ-O,O bidentate halogen bond acceptor mode. mdpi.com In the monodentate arrangement, the oxygen atom of the N-oxide group accepts a single halogen bond from a this compound molecule. In the bidentate mode, the oxygen atom bridges two iodine atoms from different donor molecules. The denticity of the N-oxide was found to be influenced by the substitution pattern of the pyridine N-oxide. mdpi.com

A particularly interesting finding was the multifunctional role of the N-oxide group in the co-crystals of 3-methyl-, 4-methyl-, and 3,4-dimethylpyridine (B51791) N-oxides with this compound. In these instances, the N-oxide group acted as a μ-O,O,O,O halogen and hydrogen bond acceptor, highlighting its capacity to participate in multiple types of non-covalent interactions simultaneously. mdpi.com The presence of C−H···O−N hydrogen bonds demonstrated a cooperative interplay between halogen and hydrogen bonding in the formation of these supramolecular structures. mdpi.com

The strength of the C−I···O−−N+ halogen bonds was assessed using the normalized contact distance (R_XB), which is the ratio of the experimental bond distance to the sum of the van der Waals radii of the interacting atoms. The observed R_XB values, ranging from 0.76 to 0.83, classify these interactions as moderately strong. mdpi.com It was also determined that monodentate C−I···O−−N+ halogen bonds are generally stronger than their bidentate counterparts. mdpi.com

The detailed structural parameters obtained from X-ray diffraction, such as bond lengths and angles, provide a quantitative basis for understanding the nature of these halogen-bonded assemblies. For instance, in the co-crystal of 3-methylpyridine (B133936) N-oxide with this compound, the N-O group was observed to bridge donor iodine atoms at I···O distances of approximately 2.840 Å and 2.875 Å, with an I···O···I angle of about 139.6°, leading to the formation of one-dimensional polymeric chains. mdpi.com

The following table summarizes key crystallographic data for selected co-crystals of this compound with methyl-substituted pyridine N-oxides.

Co-crystal FormerStoichiometry (Donor:Acceptor)Halogen Bond TypeI···O Distance (Å)C−I···O Angle (°)R_XB
3-Methylpyridine N-oxide1:2Bidentate2.840, 2.875172.4, 168.90.81, 0.82
4-Methylpyridine N-oxide1:2Bidentate2.863, 2.883173.1, 170.20.81, 0.82
3,4-Dimethylpyridine N-oxide1:2Bidentate2.845, 2.878170.9, 171.50.81, 0.82
2,5-Dimethylpyridine N-oxide1:1Monodentate2.789175.80.79

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Molecular Conformations and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,4-diiodooctafluorobutane, DFT calculations are employed to determine its most energetically stable conformations and to study its electronic properties.

Researchers utilize DFT, often with functionals like B3LYP combined with basis sets such as cc-pVDZ, to perform geometry optimization. researchgate.net This process identifies the lowest energy arrangement of atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles that characterize its most stable three-dimensional shape. The stability of a molecule is directly related to its energy state; lower energy levels correspond to greater stability. mdpi.com DFT calculations have shown that reactions involving the formation of complexes with perfluorinated compounds can lead to a lower energy state, indicating a spontaneous and stabilizing process. mdpi.com

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical aspect of these studies. The energy gap between HOMO and LUMO provides information about the chemical reactivity and bioactivity of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated using DFT results to visualize the electron distribution and predict sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. researchgate.net

Computational MethodApplication for this compound and AnalogsKey Insights
Density Functional Theory (DFT) Geometry OptimizationDetermines the most energetically stable molecular conformations. researchgate.net
Frontier Molecular Orbital (FMO) AnalysisPredicts chemical reactivity and stability based on the HOMO-LUMO energy gap. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP)Maps electron distribution to identify reactive sites for intermolecular interactions. researchgate.net

Kinetic Monte Carlo (kMC) Simulations for Polymerization Transfer Processes

Kinetic Monte Carlo (kMC) simulations are a class of computational methods used to simulate the time evolution of processes that occur with known transition rates. They have been particularly valuable in polymer reaction engineering to gain a detailed understanding of complex polymerization mechanisms. mdpi.comtu-clausthal.de

Specifically, kMC simulations have been applied to investigate the role of this compound (IC₄F₈I) as a chain transfer agent (CTA) in the iodine transfer polymerization (ITP) of vinylidene fluoride (B91410) (VDF). mdpi.comnih.gov These simulations provide access to detailed microstructural information of the resulting polymers, such as molar mass distributions (MMDs) and copolymer compositions, which are difficult to obtain experimentally. mdpi.comtu-clausthal.de

In the semi-batch emulsion polymerization of VDF, kMC modeling has been instrumental in understanding the activation-deactivation equilibrium. mdpi.comnih.gov Simulations revealed that at higher pressures (and thus higher monomer concentrations), significant propagation occurs during the CTA's initialization period, leading to deviations from ideal reversible deactivation transfer polymerization behavior. mdpi.comnih.gov By modeling the process, researchers can identify optimal reaction conditions. For instance, a two-pressure process was devised based on kMC results, which allowed for excellent control over the MMD while maintaining a high polymerization rate. mdpi.comnih.gov These simulations can account for a vast number of molecules (10¹⁰ to 10¹¹) and a wide range of reactant concentrations, making them a versatile tool for modeling complex polymerization kinetics. tu-clausthal.detu-clausthal.de

Simulation ParameterProcess StudiedFindings from kMC Simulations
Chain Transfer Agent (CTA) Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF)This compound (IC₄F₈I) effectively controls molar mass. mdpi.comnih.gov
Pressure Semi-batch emulsion polymerizationHigher pressures lead to early propagation and deviation from ideal behavior. mdpi.comnih.gov
Reaction Control Optimization of polymerization conditionskMC modeling led to a two-pressure process for better MMD control and high reaction rates. mdpi.comnih.gov
Model Complexity Microstructure analysisProvides detailed information on MMD, branching, and copolymer composition. mdpi.comtu-clausthal.de

Modeling of Reaction Mechanisms and Pathways

Understanding the intricate sequence of elementary steps that constitute a chemical reaction is fundamental to controlling its outcome. Computational modeling provides a powerful lens for exploring the reaction mechanisms and pathways involving this compound, particularly in complex systems like polymerization.

The kMC simulations used to study iodine transfer polymerization (ITP) inherently model the reaction pathway. mdpi.comnih.gov By simulating the fundamental steps—initiation, propagation, transfer, and termination—these models offer a detailed picture of the concentrations of all species throughout the reaction. mdpi.com This allows for a deep understanding of the underlying transfer process and the factors that control the final polymer architecture. mdpi.comnih.gov

More broadly, computational methods for predicting reaction pathways often involve exploring the potential energy surface of a reaction. nih.gov Techniques like the Nudged Elastic Band (NEB) method can be used to find transition states and calculate activation barriers, validating pathways discovered through methods like reactive molecular dynamics or imposed activation. nih.govrwth-aachen.de While specific studies detailing the full reaction pathways for every possible reaction of this compound are not extensively published, the principles are widely applied. For instance, modeling is used to understand degradation pathways of similar compounds and to design multi-step synthesis routes. youtube.comdeswater.comtum.de The development of any chemical model for reaction pathways relies on identifying the key reactions and using appropriate kinetic data to ensure the simulation is mechanistically plausible and reflects the law of mass action. nih.gov

Theoretical Studies on Halogen Bonding Interactions and Network Topology

This compound is a potent halogen bond (XB) donor, a property that has been extensively explored through theoretical and experimental studies. Halogen bonding is a non-covalent interaction where an electrophilic region (a "sigma-hole") on a halogen atom attracts a nucleophilic site, such as a nitrogen, oxygen, or sulfur atom. mdpi.com These interactions are strong and highly directional, making them a reliable tool for crystal engineering and the construction of supramolecular assemblies. nih.govmdpi.com

Theoretical studies, often complementing single-crystal X-ray diffraction data, are crucial for characterizing and understanding these halogen bonds. Computational analysis helps to quantify the strength of the C-I···N, C-I···O, or C-I···S interactions and to rationalize the observed geometries. mdpi.comresearchgate.net For example, in co-crystals of 1,ω-diiodoperfluoroalkanes with pyridine (B92270) N-oxides, the N-oxide group can act as a monodentate or a bidentate halogen bond acceptor, a behavior that can be analyzed with computational models. mdpi.com

The bifunctional nature of this compound, with iodine atoms at both ends, allows it to act as a linear linker, connecting halogen bond acceptor molecules into higher-order structures. acs.org The resulting network topology—whether it forms discrete assemblies, 1D chains (linear or zigzag), or more complex 2D/3D networks—is dictated by the geometry of the acceptor molecule. nih.govoup.com Theoretical studies have shown how varying the position of the halogen-bond accepting group on a molecular node can systematically control the topology of the resulting network, demonstrating a powerful strategy for designing functional materials. nih.govnih.gov

Halogen Bond DonorHalogen Bond Acceptor TypeResulting Supramolecular Architecture
1,ω-DiiodoperfluoroalkanesPyridine N-OxidesForms monodentate or bidentate C-I···O interactions leading to co-crystals. mdpi.com
1,4-Diiodotetrafluorobenzene (analog)Nitrogen-containing heterocycles (e.g., pyridines)Formation of 1D linear or zigzag chains via C-I···N bonds. nih.govoup.comnih.gov
1,4-Diiodotetrafluorobenzene (analog)Thiocarbonyl compoundsC-I···S bonded complexes in various donor/acceptor ratios. researchgate.netacs.org
This compoundN-Alkyl ammonium (B1175870) resorcinarene (B1253557) bromidesExotic supramolecular architectures including dimeric capsules and polymeric pseudocapsules. acs.org

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Chemical Transformations

The development of innovative catalytic systems is a cornerstone of modern chemical synthesis, and 1,4-diiodooctafluorobutane is playing a role in the rise of halogen bonding organocatalysis. rsc.org Unlike traditional catalysts that rely on metal centers or hydrogen bonding, this field utilizes the directional and tunable nature of the halogen bond—an interaction between an electrophilic region on a halogen atom and a Lewis base.

This compound serves as an exemplary bidentate halogen bond donor. chemicalbook.com The electron-withdrawing effect of the octafluorobutane chain creates a strong positive region (a σ-hole) on the terminal iodine atoms, making them effective at interacting with and activating substrates. Research has demonstrated that by combining halogen bond donors like this compound with various halogen bond acceptors, it is possible to construct complex supramolecular assemblies. nih.govoup.com These organized structures can act as catalysts by pre-organizing reactants, stabilizing transition states, or influencing the stereochemical outcome of a reaction, complementing the more established hydrogen bonding-based systems. rsc.org This approach represents a novel strategy for designing catalysts with tailored properties for specific chemical transformations.

Design of New Fluorinated Functional Molecules and Materials

The synthesis of advanced materials with unique properties is critical for technological progress. Fluorinated polymers and molecules are highly sought after for their exceptional thermal stability, chemical resistance, and low surface energy. chemicalbook.com this compound is a key building block in the creation of these materials.

Its most prominent application is as a chain transfer agent in the polymerization of fluoromonomers to produce high-performance fluoropolymers and perfluoroelastomers. chemicalbook.comhalopolymer.com The carbon-iodine bonds can be cleaved to initiate polymerization, and their presence at the ends of the polymer chains allows for control over the polymer's molecular weight and the introduction of further functionalities. dupont.com

Furthermore, this compound is a precursor for synthesizing other valuable fluorinated molecules. For example, it can react with vinylidene fluoride (B91410) in the presence of a peroxide initiator to create longer-chain diiodo compounds, which can then be used to synthesize fluorinated alkenes. google.com In the realm of supramolecular chemistry, it is used to construct intricate architectures, such as chiral inclusion complexes and Borromean rings, by leveraging its strong halogen bonding capabilities. sigmaaldrich.com These organized molecular systems are themselves a class of novel functional materials.

Innovations in Green Synthesis and Sustainable Chemical Processes

The principles of green chemistry—which advocate for waste reduction, energy efficiency, and the use of less hazardous substances—are increasingly guiding chemical process development. wiley-vch.de Innovations in the synthesis of α,ω-diiodoperfluoroalkanes, including this compound, reflect this trend.

Advanced Applications in Specialized Fields (e.g., Nuclear Waste Management, Electronics)

The unique properties of this compound and the materials derived from it lead to applications in highly specialized and critical fields.

Nuclear Waste Management: A significant challenge in managing nuclear waste is the separation of long-lived radioactive isotopes from high-level liquid waste. rsc.org One such isotope is Cesium-137. Research has shown that this compound can be used in a sophisticated extraction system to selectively capture cesium iodide. chemicalbook.com It acts as a halogen bond donor in a "binary host" system, working in concert with a calixcrown compound. chemicalbook.com The calixcrown selectively binds the cesium cation, while the this compound simultaneously binds the iodide anion through halogen bonding. This cooperative binding allows for the efficient and selective extraction of cesium iodide from an aqueous phase into a fluorous phase, aiding in the partitioning of nuclear waste. chemicalbook.comnih.gov

Electronics: Fluorinated polymers are critical in the electronics industry due to their excellent dielectric properties, thermal stability, and chemical resistance. eagleelastomer.comnih.gov These materials are used in applications such as high-frequency printed circuit boards, which are essential for 5G technology. eagleelastomer.com The introduction of fluorine into organic materials can lower their HOMO and LUMO energy levels, which facilitates electron injection and enhances resistance to oxidative degradation. rsc.org As a fundamental building block for various fluoropolymers and specialty fluorinated molecules, this compound is a key precursor to the materials that enable these advanced electronic applications. chemicalbook.comhalopolymer.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 375-50-8
Molecular Formula C4F8I2
Molecular Weight 453.84 g/mol
Appearance Clear colorless to light yellow or pink liquid
Melting Point -9 °C
Boiling Point 150 °C
Density 2.474 g/mL at 25 °C
Refractive Index n20/D 1.429
Water Solubility 9.3 mg/L at 20 °C
Stability Stable, but light sensitive. Incompatible with active metals, strong oxidants.

Data sourced from ChemicalBook and Sigma-Aldrich. chemicalbook.comsigmaaldrich.com

Q & A

Q. What statistical tools analyze batch-to-batch variability in industrial samples?

  • Methodological Answer : Use ANOVA to compare impurity profiles (e.g., residual ICl) across batches. Principal Component Analysis (PCA) identifies outliers in spectroscopic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.